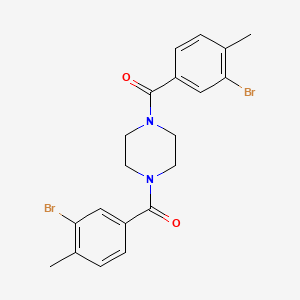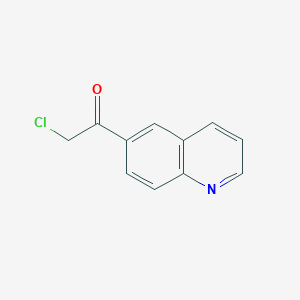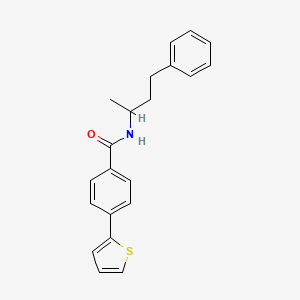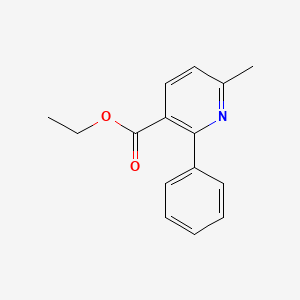
1,4-Bis(3-bromo-4-methylbenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3-bromo-4-methylbenzoyl)piperazine is a chemical compound with the molecular formula C20H20Br2N2O2 and a molecular weight of 480.19 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine typically involves the reaction of piperazine with 3-bromo-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(3-bromo-4-methylbenzoyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .
Aplicaciones Científicas De Investigación
1,4-Bis(3-bromo-4-methylbenzoyl)piperazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine is not well-documented. it is likely to interact with various molecular targets and pathways due to its piperazine core. Piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3-methylbenzyl)piperazine: Similar in structure but lacks the bromine atoms, which may affect its reactivity and biological activity.
1,4-Bis(3-bromo-4-methylphenyl)methanone: Similar in structure but lacks the piperazine core, which may affect its overall properties.
Uniqueness
1,4-Bis(3-bromo-4-methylbenzoyl)piperazine is unique due to the presence of both the piperazine core and the brominated benzoyl groups. This combination of structural features may confer unique reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C20H20Br2N2O2 |
|---|---|
Peso molecular |
480.2 g/mol |
Nombre IUPAC |
[4-(3-bromo-4-methylbenzoyl)piperazin-1-yl]-(3-bromo-4-methylphenyl)methanone |
InChI |
InChI=1S/C20H20Br2N2O2/c1-13-3-5-15(11-17(13)21)19(25)23-7-9-24(10-8-23)20(26)16-6-4-14(2)18(22)12-16/h3-6,11-12H,7-10H2,1-2H3 |
Clave InChI |
DEXPHVOUQRQKAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12452252.png)
![ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12452256.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12452270.png)
![2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione](/img/structure/B12452272.png)

![2-(4-methoxyphenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12452289.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B12452299.png)
![4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol](/img/structure/B12452308.png)
